![molecular formula C15H20N2O4S B2432628 2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide CAS No. 2097896-22-3](/img/structure/B2432628.png)
2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide
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Description
Scientific Research Applications
Synthesis of Porous Organic Polymers
The compound can be used in the synthesis of porous organic polymers (POPs). These polymers have specific surface areas and can be used for effective removal of radioactive iodine and trace detection of dinitrophenol (DNP) .
Fluorescence Sensing
The compound can be used in fluorescence sensing. The fluorescence quenching of the compound can be used for the detection of DNP .
Iodine Adsorption
The compound can be used for iodine adsorption. The adsorption capacities of the compound in iodine vapor and cyclohexane are high, making it useful for the removal of iodine .
Pharmacological Activities
Phenoxy acetamide and its derivatives, including “2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide”, have significant pharmacological activities. They have been used for therapeutic applications .
Chemical Diversity
The compound is part of the chemical diversity of phenoxy acetamide and its derivatives. This diversity is important for the development of new pharmaceutical compounds .
Antibacterial Activity
Some derivatives of the compound have shown antibacterial activity .
properties
IUPAC Name |
2-[4-[(4-methylidenecyclohexyl)sulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-11-2-4-12(5-3-11)17-22(19,20)14-8-6-13(7-9-14)21-10-15(16)18/h6-9,12,17H,1-5,10H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHUZECFLBRMSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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